chemical structure and physical properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
chemical structure and physical properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
Introduction: A Niche Reagent for Advanced Synthesis
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is a substituted pyridine derivative that serves as a specialized building block in organic synthesis. Its unique structure, featuring a reactive chloromethyl group sterically shielded by three methyl groups on a pyridine core, makes it a valuable intermediate for introducing the (2,4,6-trimethylpyridin-3-yl)methyl moiety into target molecules. This guide provides a comprehensive overview of its chemical structure, known properties, potential applications, and essential handling protocols, designed for researchers and drug development professionals. Given the limited publicly available data for this specific compound, this guide synthesizes information from direct sources where possible and draws logical, experience-based inferences from closely related chemical analogues to provide a practical and scientifically grounded resource.
Part 1: Compound Identification and Chemical Structure
Accurate identification is the foundation of all chemical research. The primary identifiers for 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride are consolidated below.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride | [1] |
| CAS Number | 2060041-19-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃Cl₂N | [2][3] |
| Molecular Weight | 206.11 g/mol | [2][3] |
| SMILES | CC1=CC(C)=C(CCl)C(C)=N1.[H]Cl | [2] |
| MDL Number | MFCD30498027 | [2] |
Structural Analysis and Reactivity
The molecule's functionality is dictated by two key features: the substituted pyridine ring and the chloromethyl group.
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Pyridine Core: The 2,4,6-trimethyl substitution (a collidine-type structure) significantly influences the molecule's properties. The methyl groups increase the electron density of the pyridine ring, making the nitrogen atom a stronger base compared to unsubstituted pyridine. However, the methyl groups at the 2- and 6-positions provide considerable steric hindrance, which can impede reactions directly involving the nitrogen atom, such as N-alkylation or coordination to large metal centers. This steric shielding is a classic feature of collidine derivatives, often exploited to create non-nucleophilic bases.[4]
-
Chloromethyl Group: Positioned at the 3-position, the -CH₂Cl group is the primary site of reactivity. It functions as an electrophilic handle, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the trimethylpyridine scaffold to a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), making it a versatile building block in medicinal chemistry and materials science. The reactivity is analogous to that of a benzylic chloride, facilitated by the electron-rich aromatic system.
Caption: Chemical structure of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride.
Part 2: Physical and Chemical Properties
Specific experimental data for 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is not widely reported. The table below summarizes the available information. For practical context, a second table provides data for the well-characterized, non-methylated analogue, 3-(Chloromethyl)pyridine hydrochloride. Researchers can use this data as a preliminary basis for estimating properties like solubility and melting point.
Table 2: Known Properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
| Property | Value | Source |
| Appearance | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available | |
| Storage Temperature | 4°C | [3] |
Table 3: Comparative Properties of 3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)
| Property | Value | Source |
| Appearance | White to pale brown crystalline powder or needles | [5] |
| Melting Point | 141-144 °C (286-291 °F) | [6] |
| Solubility | ≥ 100 mg/mL in water at 20°C | [6] |
| Stability | Hygroscopic | [6] |
Expert Insight: The addition of three methyl groups in the target compound increases its molecular weight and lipophilicity compared to its non-methylated analogue. Consequently, one can reasonably predict a lower water solubility and a potentially different melting point for 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride. The hydrochloride salt form, however, is expected to confer significant aqueous solubility.
Part 3: Synthesis and Purification
A validated synthesis protocol for 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is not publicly detailed in the literature. However, a logical and robust synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 3-(chloromethyl)pyridine hydrochloride.[7] The proposed pathway involves the chlorination of 3-hydroxymethyl-2,4,6-trimethylpyridine.
Proposed Synthetic Workflow
The key transformation is the conversion of a hydroxymethyl group to a chloromethyl group using a suitable chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The starting material, 3-hydroxymethyl-2,4,6-trimethylpyridine, would likely be synthesized from 2,4,6-collidine through a formylation or related C-H activation/functionalization reaction, followed by reduction.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is an illustrative example based on standard laboratory procedures for similar transformations.[7] CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and generates HCl gas.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl), add 3-hydroxymethyl-2,4,6-trimethylpyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching & Isolation: Cool the reaction mixture to room temperature. Carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extraction & Purification: If necessary, neutralize the aqueous layer and extract the free base product with an organic solvent. The hydrochloride salt may precipitate directly or can be isolated by evaporating the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).
Part 4: Analytical Methodologies
Purity assessment is critical for any synthetic intermediate. While a specific method for this compound is not published, a robust reversed-phase HPLC (RP-HPLC) method, adapted from protocols for similar pyridine derivatives, is recommended for purity validation.[8]
Recommended Protocol for Purity Determination by RP-HPLC
Rationale: RP-HPLC with a C18 column is the gold standard for separating small organic molecules from their impurities. A gradient method ensures the elution of both polar and non-polar impurities. UV detection is suitable as the pyridine ring is a strong chromophore.
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Caption: Analytical workflow for HPLC-based purity assessment.
Part 5: Applications in Research and Drug Development
As a functionalized heterocyclic building block, 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is primarily of interest to synthetic and medicinal chemists. Its structure suggests several potential applications:
-
Scaffold for Drug Discovery: The core value of this reagent lies in its ability to introduce a sterically-hindered, substituted pyridine motif into a lead compound. Pyridine rings are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and improve pharmacokinetic properties. The applications of its simpler analogue, 3-(chloromethyl)pyridine hydrochloride, as an intermediate for kinase inhibitors and other biologically active molecules, serve as a strong precedent for its potential utility.[9]
-
Ligand Synthesis: The pyridine nitrogen can act as a ligand for metal catalysts. The steric bulk provided by the methyl groups could be used to design specialized ligands that favor specific coordination geometries or catalytic activities.
-
Organic Synthesis Intermediate: Beyond drug discovery, it can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals where a substituted pyridine moiety is required.
Part 6: Safety, Handling, and Storage
Hazard Identification
This compound is classified with several hazards and must be handled with appropriate care.[1]
Table 4: GHS Hazard Classifications
| Hazard Classification | Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Warning |
| Skin Irritation | H315 | Warning |
| Serious Eye Damage | H318 | Danger |
| Specific target organ toxicity — single exposure | H336 | Warning |
Handling and Personal Protective Equipment (PPE)
Based on the hazards of analogous compounds, strict safety protocols are required.[10][11]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[6]
-
Recommended storage temperature is refrigerated (4°C).[3]
-
Store away from strong oxidizing agents and strong bases.[6]
Conclusion
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is a specialized chemical intermediate with significant potential in synthetic chemistry, particularly for drug discovery. While specific physical data remains sparse, its structural features—a reactive chloromethyl group on a sterically-hindered collidine backbone—define its utility as a versatile building block. By leveraging established protocols for analogous compounds, researchers can effectively synthesize, analyze, and incorporate this reagent into their research programs. Adherence to stringent safety protocols is mandatory due to its hazardous nature. This guide provides the foundational knowledge for scientists to harness the synthetic potential of this unique compound.
References
- Chemcas. (n.d.). 3-(chloromethyl)-2,4,6-trimethylpyridine hydrochloride — Chemical Substance Information.
-
PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(chloromethyl)-2,4,6-trimethylpyridine hydrochloride (C9H12ClN). Retrieved from [Link]
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GSRS. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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Inxight Drugs. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]
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R&D Chemicals. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]
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